molecular formula C12H16N2O B11894055 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane

6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane

Cat. No.: B11894055
M. Wt: 204.27 g/mol
InChI Key: UYCXQKXTLGCUKG-UHFFFAOYSA-N
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Description

6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom in the azaspiro core and a pyridin-3-ylmethoxy substituent at the 6-position. This compound is part of a broader class of 2-azaspiro[3.3]heptanes, which have gained prominence in medicinal chemistry as bioisosteres for piperidine. The spirocyclic framework enhances metabolic stability and reduces oxidative degradation compared to flat, aromatic systems, aligning with the "Escape from Flatland" paradigm in drug design .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

6-(pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C12H16N2O/c1-2-10(6-13-3-1)7-15-11-4-12(5-11)8-14-9-12/h1-3,6,11,14H,4-5,7-9H2

InChI Key

UYCXQKXTLGCUKG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the preparation of the spiro[3.3]heptane core. One common method involves [2+2] cycloadditions between dichloroketene and olefins, followed by successive reactions to introduce the pyridine moiety . Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, which offer higher yields and often do not require purification through chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Synthesis Methodologies

The synthesis of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane can be achieved through various methods, each offering different advantages in terms of yield, purity, and scalability:

Synthesis Method Description Advantages
Condensation Reactions Involves the reaction of pyridine derivatives with spirocyclic precursors.High specificity for desired products.
Cyclization Reactions Utilizes cyclization techniques to form the spirocyclic structure from linear precursors.Efficient formation of complex structures.
Functional Group Modifications Modifications of existing compounds to introduce the pyridine moiety.Allows for fine-tuning of biological activity.

Research indicates that compounds with spirocyclic structures often exhibit notable biological activities. 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane may possess potential as:

  • Anticancer Agents : Its structural similarities to known anticancer compounds suggest it could inhibit tumor growth.
  • CNS-active Compounds : The nitrogen-containing spirocyclic structure may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

In vitro and in vivo studies are essential to elucidate the precise mechanisms of action and therapeutic potential of this compound.

Interaction Studies

Understanding how 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane interacts with biological targets is crucial for determining its therapeutic applications:

Target Interaction Type Potential Outcome
Enzymes Inhibition or activationModulation of metabolic pathways
Receptors Binding affinity studiesInsights into CNS effects
Transport Proteins Interaction dynamicsImplications for drug delivery

Case Studies and Research Findings

Several studies have explored the applications of similar spirocyclic compounds, providing insights into potential uses for 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane:

  • Anticancer Activity : Research has shown that structurally related compounds exhibit significant anticancer properties, leading to investigations into their mechanisms of action and efficacy in clinical settings .
  • CNS Activity : Studies on nitrogen-containing spirocycles have demonstrated their ability to modulate neurotransmitter systems, suggesting potential applications in treating mood disorders or neurodegenerative diseases .
  • Drug Discovery Innovations : The exploration of spirocyclic analogues has been recognized as an underutilized area in drug development, highlighting the need for further research into their pharmacological properties .

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane, highlighting structural variations and their implications:

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane Trifluoromethyl (-CF₃) 165.16 Enhanced lipophilicity, metabolic resistance; electron-withdrawing effects CNS-targeting drugs, enzyme inhibitors
6-(tert-Butoxy)-2-azaspiro[3.3]heptane HCl tert-Butoxy (-OC(CH₃)₃) 205.70 Bulky substituent improves steric shielding; may reduce solubility Prodrugs, intermediates in synthesis
6-Methoxy-2-azaspiro[3.3]heptane HCl Methoxy (-OCH₃) 163.65 Small polar group enhances solubility; limited steric hindrance Solubility-driven drug candidates
6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane 4-Bromobenzyloxy (-OCH₂C₆H₄Br) 237.73 Aromatic π-interactions; higher molecular weight Kinase inhibitors, PROTACs
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane Pyrimidin-2-yloxy (-O-C₃H₂N₂) ~200 (estimated) Heteroaromatic group for hydrogen bonding; moderate lipophilicity Anticancer agents, kinase modulators

Key Comparisons

Substituent Effects on Bioactivity

  • The pyridin-3-ylmethoxy group in the target compound provides a balance between aromaticity and polarity. Unlike the trifluoromethyl group (electron-withdrawing) or tert-butoxy (sterically bulky), the pyridine moiety enables directional interactions (e.g., with kinase ATP-binding pockets) while maintaining moderate solubility .
  • Benzyloxy derivatives (e.g., 4-bromo- or 4-chloro-substituted) exhibit enhanced binding affinity in hydrophobic pockets but may suffer from poorer pharmacokinetic profiles due to increased molecular weight .

Synthetic Accessibility

  • The synthesis of 2-azaspiro[3.3]heptanes often involves cyclopropanation and rearrangement strategies (e.g., Carreira’s method using lithium iodide) . Substituents like pyridin-3-ylmethoxy require nucleophilic displacement or palladium-catalyzed coupling, as seen in analogues with pyrimidinyl or benzyloxy groups .

Metabolic Stability

  • Spirocyclic cores generally outperform piperidine in metabolic stability. For example, 2-azaspiro[3.3]heptane derivatives resist oxidation by cytochrome P450 enzymes, a common issue with piperidine-containing drugs .
  • The trifluoromethyl analogue’s stability is further augmented by fluorine’s inductive effects, while methoxy groups may increase susceptibility to demethylation .

Drug Development Potential The target compound’s pyridin-3-ylmethoxy group is structurally distinct from FDA-approved piperidine bioisosteres like Olaparib, which uses a spirocyclic carbamate. Functionalized derivatives (e.g., boronate esters or hydroxylated chains) enable conjugation to proteolysis-targeting chimeras (PROTACs), as demonstrated in .

Research Findings and Data

Physicochemical Properties

Parameter 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane 6-Methoxy-2-azaspiro[3.3]heptane HCl
Molecular Formula C₁₂H₁₅N₂O C₇H₁₀F₃N C₇H₁₄ClNO
Calculated LogP ~2.1 (moderate lipophilicity) ~2.8 (high lipophilicity) ~1.2 (low lipophilicity)
Aqueous Solubility (mg/mL) ~0.5 (predicted) ~0.1 (predicted) ~5.0 (predicted)

Biological Activity

6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane is a compound notable for its unique spirocyclic structure, which includes a nitrogen atom within the ring system and a pyridine moiety linked via a methoxy group. This structural configuration contributes to its potential biological activity, making it a subject of interest in pharmacological research.

Structural Characteristics

The compound's molecular formula is C11H14N2C_{11}H_{14}N_{2}, and its structure can be represented using the following SMILES notation: C1CC2(C1)CNC2C3=CN=CC=C3. The spirocyclic framework provides conformational rigidity, which can significantly influence its interactions with biological targets .

Biological Activity

Research indicates that compounds with spirocyclic structures, particularly those containing nitrogen heterocycles like pyridine, often exhibit significant biological activities. The potential therapeutic applications of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane include:

  • Anticancer Properties : Preliminary studies suggest that similar azaspiro compounds may possess anticancer activity, warranting further investigation into this compound's efficacy against various cancer cell lines.
  • CNS Activity : Compounds analogous to 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane have been reported to exhibit central nervous system (CNS) activity, indicating potential uses in neuropharmacology.
  • Antimicrobial Activity : The structural features of this compound may also confer antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Interaction Studies

Understanding how 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies are essential to identify specific receptors or enzymes that the compound may affect, which could inform its therapeutic applications.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Azaspiro[3.4]octaneSimilar spirocyclic structure; one additional carbonAnticancer activity reported
1,1-DimethylpyrrolidineContains nitrogen but lacks spirocyclic structureCNS-active properties
4-PyridylmethylaminePyridine-based but linear structureAntimicrobial activity

The uniqueness of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane lies in its specific combination of a rigid spirocyclic framework and a functionalized pyridine moiety, which may confer distinct pharmacological properties compared to these similar compounds .

Synthesis and Derivatives

The synthesis of 6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane can be achieved through various methodologies, each offering different advantages in terms of yield and purity. Notably, advancements in synthetic photochemistry have facilitated the preparation of azaspiro compounds with improved pharmacokinetic properties compared to their amine analogues .

Case Study: Synthesis Methodologies

Recent studies have explored synthetic routes that utilize visible light irradiation for the preparation of azaspiro compounds. These methods have demonstrated significant improvements in reaction efficiency and product yield, highlighting the potential for developing new derivatives with enhanced biological activities.

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